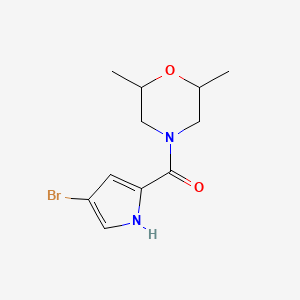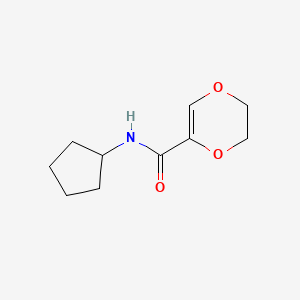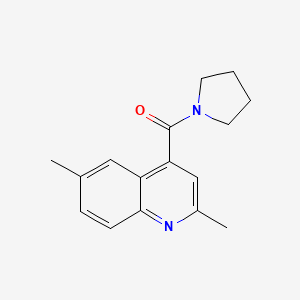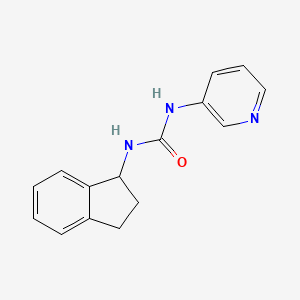![molecular formula C12H18N2O B7466344 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea, also known as SNS-032, is a selective inhibitor of cyclin-dependent kinases (CDKs) that has been studied for its potential use in cancer treatment. CDKs are enzymes that play a crucial role in cell cycle regulation, and their dysregulation has been implicated in the development and progression of cancer. In
作用机制
1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea works by selectively inhibiting CDKs, which are enzymes that regulate the cell cycle. Specifically, 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea targets CDK2, CDK7, and CDK9, which are involved in the transcription of genes that are important for cell growth and survival. By inhibiting these CDKs, 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects
1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting CDKs, 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea can also induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which can prevent their growth and spread.
实验室实验的优点和局限性
One advantage of using 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea in lab experiments is its selectivity for CDKs, which can reduce the risk of off-target effects. However, one limitation is that 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea can be toxic to normal cells at high doses, which can make it difficult to use in vivo.
未来方向
There are several future directions for research on 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea. One area of interest is its potential use in combination with other cancer therapies, such as immunotherapy or targeted therapies. Another area of interest is the development of more potent and selective CDK inhibitors based on the structure of 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea. Finally, there is a need for more research on the pharmacokinetics and toxicity of 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea in vivo, in order to better understand its potential for clinical use.
Conclusion
In conclusion, 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea is a selective inhibitor of CDKs that has shown promise as a potential cancer therapy. Its mechanism of action involves inhibiting CDKs that are involved in cell cycle regulation, and it has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to its development as a clinical therapy.
合成方法
1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea can be synthesized using a multi-step process that involves the reaction of 3-methylbenzylamine with 2-chloro-N-(2-hydroxyethyl)propanamide to form the intermediate 1-[(3-methylphenyl)methyl]-3-(2-hydroxyethyl)urea. This intermediate is then treated with isobutyl chloroformate to yield the final product, 1-[(3-methylphenyl)methyl]-3-propan-2-ylurea.
科学研究应用
1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, 1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea has been shown to enhance the activity of other cancer therapies, such as radiation and chemotherapy.
属性
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-12(15)13-8-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBDNDVSPSCUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466265.png)
![1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466278.png)

![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)
![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)
![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)

![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)

![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)


![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)